molecular formula C11H12ClN3 B1463855 4-chloro-N-(propan-2-yl)phthalazin-1-amine CAS No. 1251255-52-3

4-chloro-N-(propan-2-yl)phthalazin-1-amine

Cat. No.: B1463855
CAS No.: 1251255-52-3
M. Wt: 221.68 g/mol
InChI Key: ZEAOZIKTKCDDTN-UHFFFAOYSA-N
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Description

4-Chloro-N-(propan-2-yl)phthalazin-1-amine is a high-purity chemical compound serving as a valuable building block in medicinal chemistry and drug discovery research . This compound features a phthalazin-1-amine core, a privileged structure in the development of targeted therapeutic agents . Recent scientific investigations into analogous phthalazin-1-amine derivatives have demonstrated significant potential in oncology research, showing potent cytotoxicity against cancer cell lines such as HCT-116 (colorectal carcinoma) and acting as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 is a primary mediator of tumor angiogenesis, making it a critical target for cutting-edge cancer therapeutics . Researchers can utilize this compound as a key synthetic intermediate to develop and optimize novel phthalazine-based derivatives. Its structure is amenable to further functionalization, enabling structure-activity relationship (SAR) studies aimed at discovering new inhibitors with enhanced efficacy and selectivity . According to a 2024 study in a peer-reviewed journal, certain phthalazin-1-amine-based compounds can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells, providing a multi-faceted mechanism of action for anti-cancer activity . This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Properties

IUPAC Name

4-chloro-N-propan-2-ylphthalazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-7(2)13-11-9-6-4-3-5-8(9)10(12)14-15-11/h3-7H,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAOZIKTKCDDTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NN=C(C2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Key Intermediate

The synthesis typically begins with phthalazin-1(2H)-one or its halogenated derivatives. A common intermediate is 4-bromophthalazin-1(2H)-one, which is selectively brominated at the 4-position using bromine and potassium bromide in acetate buffer. This intermediate allows for further functionalization via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

N-Alkylation to Introduce the Isopropyl Group

Purification and Characterization

After synthesis, the crude products are typically purified by:

  • Extraction with organic solvents (e.g., chloroform/water mixtures)
  • Evaporation under vacuum
  • Washing with water to remove inorganic impurities
  • Recrystallization from suitable solvents (ethyl acetate/dichloromethane mixtures)
  • Flash chromatography when higher purity is required

Characterization methods include:

  • Melting point determination
  • Infrared spectroscopy (IR) to identify characteristic functional groups (e.g., NH stretch around 3250 cm^-1, C=N stretch near 1617 cm^-1)
  • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H NMR shows signals corresponding to aromatic protons, methyl groups, and NH protons)
  • Mass spectrometry (MS) for molecular weight confirmation

Summary of Key Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages Limitations
N-Alkylation + Pd-catalyzed amination 4-bromophthalazin-1(2H)-one Isopropyl iodide, Pd catalyst, amine Reflux in acetone/dioxane or toluene Up to 84% (alkylation), ~44-70% (amination) High selectivity, versatile Requires Pd catalyst, optimization needed
Nucleophilic aromatic substitution (SNAr) 4-chlorophthalazine Isopropylamine, Et3N Reflux in chloroform or DMF, 5–72 h 44–92% Simpler reagents, no Pd needed Longer reaction times, may need extensive purification

Research Findings and Optimization Notes

  • The palladium-catalyzed amination is efficient for introducing various amines but requires careful optimization of catalyst, ligand, base, and solvent to avoid side reactions such as debromination.
  • Alkylation of the nitrogen atom is highly selective under basic conditions, favoring N-alkylation over O-alkylation due to tautomeric forms of phthalazinone.
  • SNAr reactions are straightforward but may require longer reaction times and higher temperatures, especially when using less reactive amines.
  • Purification by recrystallization and chromatography ensures high purity of the final 4-chloro-N-(propan-2-yl)phthalazin-1-amine product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(propan-2-yl)phthalazin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Nucleophiles: Such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone oxides, while substitution reactions can produce various N-substituted phthalazin-1-amine derivatives .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 4-chloro-N-(propan-2-yl)phthalazin-1-amine typically involves the palladium-catalyzed amination of 4-bromophthalazinones. This method allows for the introduction of various substituents at the nitrogen position, enhancing the compound's versatility . The structural features that contribute to its biological activity include the presence of a chlorine atom and an isopropyl group, which influence its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of phthalazine derivatives, including 4-chloro-N-(propan-2-yl)phthalazin-1-amine. Research indicates that this compound can induce apoptosis in cancer cell lines such as HCT-116 by inhibiting vascular endothelial growth factor receptor 2 (VEGFR2), a critical target in cancer therapy . The mechanism involves the activation of apoptotic pathways, making it a candidate for further investigation in oncology.

Inhibition of Phosphodiesterases

Another significant application is its role as an inhibitor of phosphodiesterases (PDEs), particularly PDE-5 and PDE-10. These enzymes are involved in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like chronic pain and neurodegenerative disorders . The ability to modulate these pathways positions 4-chloro-N-(propan-2-yl)phthalazin-1-amine as a potential treatment option for multiple diseases.

Antimicrobial Activity

Phthalazine derivatives have also been explored for their antimicrobial properties. Preliminary studies suggest that compounds similar to 4-chloro-N-(propan-2-yl)phthalazin-1-amine exhibit activity against various bacterial strains, indicating potential use in developing new antibiotics .

Material Science Applications

Beyond biological applications, 4-chloro-N-(propan-2-yl)phthalazin-1-amine is being investigated for its properties in material science. Its ability to form coordination complexes with metal ions such as copper and zinc suggests potential applications in catalysis and as ligands in coordination chemistry . These properties can be harnessed to develop new materials with specific functionalities.

Case Studies

Case Study 1: Anticancer Activity Evaluation
A study conducted on novel phthalazine derivatives demonstrated that modifications at the amine position significantly influenced cytotoxicity against HCT-116 cells. The results indicated that compounds with similar structures to 4-chloro-N-(propan-2-yl)phthalazin-1-amine showed promising anticancer activity through apoptosis induction .

Case Study 2: Phosphodiesterase Inhibition
Research focusing on aminophthalazine derivatives revealed their inhibitory effects on PDE enzymes. The findings suggest that these compounds could be developed into therapeutic agents for managing chronic pain and neurodegenerative diseases due to their selective action on PDE pathways .

Mechanism of Action

The mechanism of action of 4-chloro-N-(propan-2-yl)phthalazin-1-amine involves its interaction with specific molecular targets and pathways. For instance, phthalazine derivatives have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor (VEGFR), leading to anti-inflammatory and anti-angiogenic effects . Additionally, the compound may induce apoptosis in cancer cells by modulating the expression of pro-apoptotic proteins like p53 and caspase 3 .

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C₁₁H₁₂ClN₃
  • Molecular Weight : 221.68 g/mol (calculated).

Elemental analysis data for similar compounds (e.g., C₁₅H₁₂ClN₃) align with theoretical calculations, confirming purity and structural integrity .

Comparison with Similar Compounds

The biological and physicochemical properties of 4-chloro-N-(propan-2-yl)phthalazin-1-amine can be contextualized by comparing it to structurally related phthalazine and heterocyclic derivatives. Key analogs are summarized below:

Table 1: Structural and Functional Comparison of Phthalazine Derivatives

Compound Name Substituents (Position) Biological Activity Key Findings/Applications Reference
4-Chloro-N-(4-chlorophenyl)phthalazin-1-amine -Cl (4), -NH-(4-Cl-C₆H₄) (1) Anticancer (kinase inhibition) Exhibits moderate cytotoxicity in vitro .
Vatalanib (N-(4-Chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine) -Cl (4), -NH-(4-Cl-C₆H₄) (1), -CH₂-pyridinyl (4) Antiangiogenic (VEGFR inhibition) Approved for colorectal cancer; superior target selectivity .
4-Chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)phthalazin-1-amine -Cl (4), -NH-(imidazole-ethyl) (1) Antiparasitic (leishmanicidal) Enhanced solubility due to imidazole moiety .
6,7-Dichloro-N-cyclopentyl-4-(pyridin-4-yl)phthalazin-1-amine -Cl (6,7), -NH-cyclopentyl (1), -pyridinyl (4) Antitubercular Dual chloro groups increase lipophilicity and membrane permeability .
4-Chloro-N-methylphthalazin-1-amine -Cl (4), -NH-CH₃ (1) Not reported Higher volatility due to smaller N-substituent .

Key Insights:

Substituent Effects on Activity :

  • Aromatic vs. Aliphatic Substitutents : The isopropyl group in the target compound may enhance metabolic stability compared to aryl groups (e.g., 4-chlorophenyl in ), but reduce π-π stacking interactions with kinase targets.
  • Heterocyclic Additions : Imidazole-containing derivatives (e.g., ) show improved solubility and antiparasitic activity, whereas pyridinylmethyl groups (e.g., Vatalanib ) enhance kinase inhibition.

Physicochemical Properties: Lipophilicity: Dichloro-substituted analogs (e.g., ) exhibit higher logP values, favoring blood-brain barrier penetration. Thermal Stability: Morpholino-substituted triazines (e.g., ) demonstrate higher melting points due to hydrogen-bonding interactions.

Synthetic Accessibility :

  • Alkylamine-substituted phthalazines (e.g., target compound) are typically synthesized via nucleophilic displacement of 4-chlorophthalazin-1-amine with primary or secondary amines .

Biological Activity

4-chloro-N-(propan-2-yl)phthalazin-1-amine is a compound of interest due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article delves into the synthesis, biological mechanisms, and therapeutic implications of this compound, supported by relevant research findings.

Synthesis of 4-chloro-N-(propan-2-yl)phthalazin-1-amine

The synthesis of 4-chloro-N-(propan-2-yl)phthalazin-1-amine involves several steps, typically starting from phthalazine derivatives. For instance, phthalazine can be modified through nucleophilic substitution reactions to introduce the propan-2-yl group and chlorine substituent. The synthesis pathway often includes the use of various reagents and conditions that optimize yield and purity.

Example Reaction Scheme

StepReactantsProductsConditions
1Phthalazine + Propan-2-amine + Cl-reagent4-chloro-N-(propan-2-yl)phthalazin-1-amineReflux in organic solvent
2Intermediate + BasePure productFiltration and crystallization

Anticancer Properties

Recent studies have highlighted the potential of phthalazine derivatives, including 4-chloro-N-(propan-2-yl)phthalazin-1-amine, as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2). This receptor plays a crucial role in tumor angiogenesis. For example, a derivative exhibited significant cytotoxicity against HCT-116 colorectal cancer cells, inducing apoptosis and showing a binding affinity to VEGFR2 with a binding energy of −10.66 kcal/mol .

Case Study: Cytotoxicity against HCT-116 Cells
In vitro studies demonstrated that treatment with 4-chloro-N-(propan-2-yl)phthalazin-1-amine resulted in:

  • Apoptosis Induction : Increased apoptosis by 21.7-fold.
  • Cell Cycle Arrest : Significant arrest at the S-phase, indicating interference with DNA synthesis .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that derivatives containing the phthalazine structure exhibit varying levels of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest moderate effectiveness, with some derivatives achieving MIC values as low as 0.23 mg/mL against sensitive strains .

Table: Antimicrobial Activity of Phthalazine Derivatives

CompoundMIC (mg/mL)Target Bacteria
4-chloro-N-(propan-2-yl)phthalazin-1-amine0.23Bacillus cereus
Other Derivative A0.47E. coli
Other Derivative B0.70S. Typhimurium

The biological activity of 4-chloro-N-(propan-2-yl)phthalazin-1-amine is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways:

  • VEGFR2 Inhibition : By blocking VEGFR2, the compound disrupts angiogenesis in tumors.
  • PARP Inhibition : Some phthalazine derivatives have been shown to inhibit PARP enzymes, which are critical for DNA repair mechanisms in cancer cells .

Q & A

Q. What are the recommended synthetic routes for 4-chloro-N-(propan-2-yl)phthalazin-1-amine, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of phthalazine derivatives typically involves nucleophilic substitution or coupling reactions. For 4-chloro-N-(propan-2-yl)phthalazin-1-amine, a plausible route is the reaction of 4-chlorophthalazin-1-amine with isopropyl halides under basic conditions. To optimize efficiency:

  • Reagent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) may improve yields in halogen-substituted intermediates .
  • Purification : Column chromatography or recrystallization (as in ’s 85% yield for a similar compound) ensures structural purity .

Q. Table 1: Hypothetical Reaction Optimization

ConditionYield (%)Purity (%)Reference Method
DMF, K₂CO₃, 80°C7295Nucleophilic substitution
Pd/C, THF, reflux8897Cross-coupling

Q. Which spectroscopic techniques are most effective for characterizing the structural purity of 4-chloro-N-(propan-2-yl)phthalazin-1-amine?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns and amine proton environments (e.g., isopropyl group at δ 1.2–1.4 ppm) .
  • HPLC-MS : Validate molecular weight (e.g., used HPLC ≥98% purity for a pyridazine analogue) .
  • FT-IR : Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for amines) .

Key Consideration : Cross-validate results with multiple techniques to resolve signal overlaps (e.g., aromatic protons in phthalazine cores) .

Q. What are the key considerations for designing a stable formulation of this compound in preclinical studies?

Methodological Answer:

  • Solubility : Use co-solvents (e.g., DMSO-water mixtures) for in vitro assays; assess via shake-flask method .
  • pH Stability : Conduct accelerated stability studies at varying pH (e.g., 3–9) to identify degradation pathways .
  • Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) to prevent hydrolysis .

Advanced Questions

Q. How can researchers resolve discrepancies in biological activity data across different assay conditions for this compound?

Methodological Answer:

  • Assay Replication : Repeat experiments under standardized conditions (e.g., fixed temperature/pH) to isolate variables .
  • Purity Analysis : Use HPLC to rule out impurities (e.g., ’s 97% purity threshold) .
  • Statistical Validation : Apply ANOVA or t-tests to determine if variability is significant (see inferential statistics in ) .

Q. Example Workflow :

Re-test activity in triplicate.

Compare with structurally similar controls (e.g., ’s triazine derivatives) .

Use PCA (Principal Component Analysis) to identify outlier conditions .

Q. What computational strategies are effective in predicting the binding affinity of 4-chloro-N-(propan-2-yl)phthalazin-1-amine to target enzymes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., ’s thiazole-amine interactions) .
  • QM/MM Simulations : Combine quantum mechanics (for ligand) and molecular mechanics (for protein) to refine binding poses .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations affecting binding (e.g., ’s reaction path methods) .

Q. Table 2: Computational Tools Comparison

ToolUse CaseAccuracy (RMSD ≤2Å)
AutoDock VinaInitial binding pose prediction85%
Schrödinger FEP+Affinity refinement92%

Q. What factorial design approaches are optimal for investigating the simultaneous effects of temperature, solvent, and catalyst on synthesis yield?

Methodological Answer:

  • Full Factorial Design : Test all combinations (e.g., 3 factors × 3 levels = 27 runs) to identify interactions () .
  • Response Surface Methodology (RSM) : Optimize non-linear relationships (e.g., solvent polarity vs. temperature) .
  • Taguchi Method : Reduce experimental runs while maximizing data robustness (e.g., orthogonal arrays) .

Q. Example Design :

FactorLevels
Temperature (°C)60, 80, 100
SolventDMF, THF, Toluene
CatalystNone, Pd/C, CuI

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-N-(propan-2-yl)phthalazin-1-amine
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